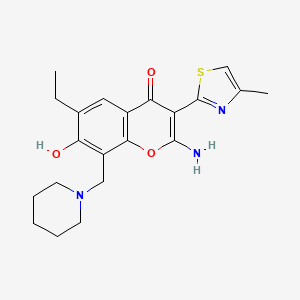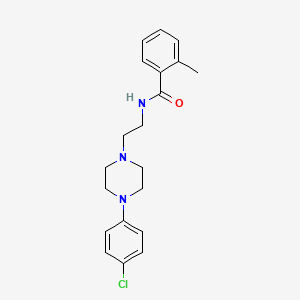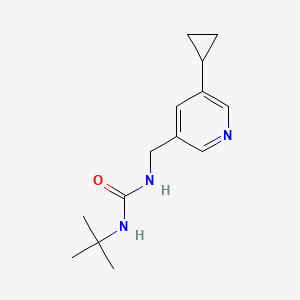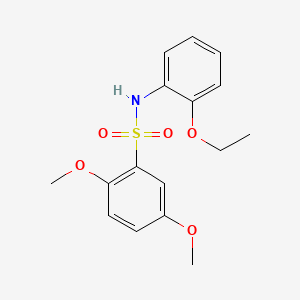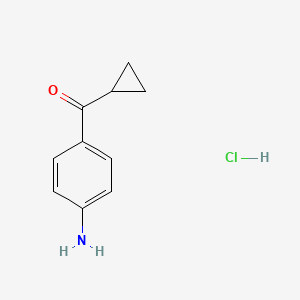![molecular formula C25H24N2O4S2 B2433174 N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide CAS No. 864977-29-7](/img/structure/B2433174.png)
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C25H24N2O4S2 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphoinositide 3-Kinase Inhibitors
- Study of Metabolic Stability in Drug Design : Research led by Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, emphasizing the need for improved metabolic stability. This includes investigations into various heterocyclic analogues as alternatives to the benzothiazole ring, relevant to the compound of interest (Stec et al., 2011).
Anticancer Activities
- Synthesis and Evaluation of Anticancer Compounds : Havrylyuk et al. (2010) conducted a study on the synthesis of 4-thiazolidinones containing a benzothiazole moiety, including the assessment of in vitro anticancer activity against various cancer cell lines (Havrylyuk et al., 2010).
- Antitumor Activity of Benzothiazole Derivatives : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for screening potential antitumor activity, highlighting the significance of benzothiazole structures in pharmacological applications (Yurttaş et al., 2015).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Studies of Metal Complexes : A study by Kyhoiesh & Al-adilee (2022) synthesized new metal complexes using a ligand derived from 2-amino-6-methoxy benzothiazole, exhibiting antimicrobial properties and good antioxidant potential (Kyhoiesh & Al-adilee, 2022).
- Synthesis of Novel Compounds for Antimicrobial Evaluation : Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, which directly relates to the benzothiazole and acetamide components of the compound (Darwish et al., 2014).
Chemical Synthesis and Reactivity Studies
- Investigations of Hypervalent Interactions : A research conducted by Navarrete-Vázquez et al. (2012) involved studying hypervalent interactions in a series of 1,3-benzothiazole derivatives, which can be linked to understanding the chemical behavior of compounds like N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide (Navarrete-Vázquez et al., 2012).
Novel Synthesis Approaches
- Julia Olefination and Synthesis of Alpha-Fluoroenones : Ghosh et al. (2009) reported the synthesis and reactivity of a benzothiazol-2-ylsulfonyl fluoracetamide, demonstrating its use in Julia olefination, a reaction mechanism potentially relevant to the synthesis of related compounds (Ghosh et al., 2009).
Mécanisme D'action
Mode of Action
It is known that the compound is involved in solvent-dependent regio- and stereo-selective reactions . The compound forms corresponding imines when reacted with 3-formylchromones and 2-aminobenzothiazoles in 2-propanol . The selectivity for the Z-isomer is observed in these reactions .
Biochemical Pathways
The compound is known to participate in reactions that form corresponding imines and 2-alkoxy-3-enamines . These reactions could potentially influence various biochemical pathways, but further studies are needed to elucidate these effects.
Result of Action
The compound is known to participate in reactions that form corresponding imines and 2-alkoxy-3-enamines
Action Environment
The action of F1359-1135 is known to be influenced by the solvent used. For instance, the use of 2-propanol as a solvent results in the formation of corresponding imines and 2-alkoxy-3-enamines
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-31-16-15-27-21-14-13-20(33(2,29)30)17-22(21)32-25(27)26-24(28)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPISXKLOVGDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2433091.png)
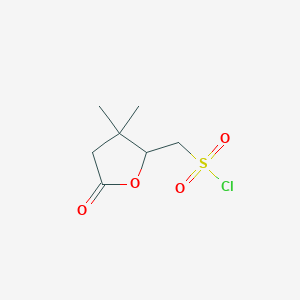
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)


![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)

